molecular formula C12H24N2O3 B3223524 tert-butyl 2-(2-amino-3-hydroxypropyl)pyrrolidine-1-carboxylate CAS No. 1219114-38-1

tert-butyl 2-(2-amino-3-hydroxypropyl)pyrrolidine-1-carboxylate

Cat. No.: B3223524
CAS No.: 1219114-38-1
M. Wt: 244.33 g/mol
InChI Key: KYFURKFJGCSLKC-AXDSSHIGSA-N
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Description

tert-butyl 2-(2-amino-3-hydroxypropyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative with a molecular formula of C12H24N2O3 and a molecular weight of 244.33 g/mol . This compound features a Boc (tert-butoxycarbonyl) protected pyrrolidine ring, a primary amine, and a hydroxypropyl side chain, making it a valuable intermediate in organic synthesis and pharmaceutical research. The (2S) enantiomer is available, which is critical for research requiring specific stereochemistry . Compounds with this pyrrolidine scaffold are of significant interest in medicinal chemistry, particularly as building blocks for the development of neuroactive molecules. Research on analogous structures shows potential application in the study of ionotropic glutamate receptors (iGluRs), which are crucial for neurotransmission in the central nervous system . Specifically, related proline analogs have been investigated as competitive antagonists for NMDA and other glutamate receptors, which are targets for understanding and treating neurological conditions such as anxiety, depression, and neurodegenerative diseases . The presence of both amino and hydroxyl functional groups on the propyl chain allows for further chemical modification, enabling researchers to explore structure-activity relationships (SAR) and develop novel tool compounds or potential therapeutics . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 2-(2-amino-3-hydroxypropyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-6-4-5-10(14)7-9(13)8-15/h9-10,15H,4-8,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFURKFJGCSLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-amino-3-hydroxypropyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with 2-amino-3-hydroxypropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable method compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-amino-3-hydroxypropyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a primary amine.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl 2-(2-amino-3-hydroxypropyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-amino-3-hydroxypropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 2-(2-amino-3-hydroxypropyl)pyrrolidine-1-carboxylate with four analogs from the literature, focusing on substituent effects, synthesis, and spectroscopic properties.

Spectroscopic and Reactivity Trends

  • NMR Spectroscopy :

    • Benzyl derivatives : Distinct aromatic proton signals (e.g., 1H NMR peaks at δ 6.23–7.35 ppm for substituted benzyl groups) and Boc-related carbonyl carbons (δ ~154–155 ppm in 13C NMR).
    • Spiro-oxindole derivative : Characteristic spirocyclic 13C NMR signals (e.g., δ 79.79 ppm for the pyrrolidine-Boc junction) and downfield-shifted oxindole carbonyl (δ 170–175 ppm).
    • Target compound : Expected NH (δ 1.5–3.0 ppm) and OH (δ 1.0–5.0 ppm, broad) proton signals, with Boc carbonyl at δ ~155 ppm.
  • Reactivity :

    • The target compound’s amine and hydroxyl groups enable hydrogen bonding and participation in nucleophilic reactions (e.g., acylations), contrasting with benzyl analogs, which are more suited for lipophilic interactions .
    • The Boc group in all compounds provides stability during synthesis but requires acidic conditions for deprotection.

Biological Activity

tert-butyl 2-(2-amino-3-hydroxypropyl)pyrrolidine-1-carboxylate, also known by its CAS number 239483-09-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H19N2O3C_{10}H_{19}N_{2}O_{3}. The compound features a pyrrolidine ring, which is significant in many biologically active molecules due to its ability to interact with various biological targets.

Research indicates that compounds with a pyrrolidine structure often exhibit diverse biological activities, including:

  • Anticancer Activity : Some derivatives have shown potential in inhibiting tumor growth and inducing apoptosis in cancer cell lines. For instance, studies have demonstrated that similar piperidine and pyrrolidine derivatives can inhibit key signaling pathways involved in cancer progression, such as NF-κB and IKKb pathways .
  • Neuroprotective Effects : Certain analogs have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases. The presence of amino and hydroxyl groups enhances their interaction with neurotransmitter receptors .

Case Studies

  • Anticancer Studies : A study highlighted the efficacy of pyrrolidine derivatives in human cancer cell lines. The compound exhibited cytotoxic effects comparable to established chemotherapeutics, suggesting a promising role in cancer therapy .
  • Neuroprotective Research : Another investigation focused on the neuroprotective effects of related compounds in models of Alzheimer's disease. These compounds demonstrated the ability to inhibit amyloid-beta aggregation and protect neuronal cells from oxidative stress .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cells
NeuroprotectionInhibition of amyloid-beta aggregation
Anti-inflammatoryModulation of inflammatory pathways

Research Findings

Recent literature emphasizes the structural importance of the pyrrolidine ring in enhancing biological activity. The introduction of functional groups like amino and hydroxyl moieties has been shown to significantly impact the pharmacokinetics and bioavailability of these compounds.

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • Nitrogen Substituents : The presence of nitrogen within the ring is crucial for maintaining activity against various biological targets.
  • Hydroxyl Groups : Hydroxyl substitutions enhance solubility and receptor binding affinity.

Q & A

Q. What are the optimal synthetic routes for tert-butyl 2-(2-amino-3-hydroxypropyl)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting tert-butyl pyrrolidine derivatives (e.g., tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate) with 2-amino-3-hydroxypropylamine under basic conditions. Key factors include:

  • Temperature: Controlled heating (40–60°C) minimizes side reactions like epimerization or decomposition .
  • Catalysts: Triethylamine or DMAP (4-dimethylaminopyridine) enhances reaction efficiency by neutralizing acidic byproducts .
  • Purification: Flash chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane ensures high purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

  • NMR: 1^1H and 13^13C NMR verify the pyrrolidine backbone, tert-butyl group (δ ~1.4 ppm), and hydroxypropylamine chain (δ 3.2–3.8 ppm). 1^1H-13^13C HMQC correlates protons with carbons, confirming connectivity .
  • IR: Peaks at ~3300 cm1^{-1} (N-H stretch) and ~1700 cm1^{-1} (C=O of carbamate) confirm functional groups .
  • MS: High-resolution ESI-MS matches the molecular formula (e.g., [M+H]+^+ at m/z 287.17) .

Q. What chromatographic methods are recommended for purifying this compound, and how can solvent systems be optimized?

Methodological Answer:

  • Normal-phase chromatography: Use silica gel with ethyl acetate/hexane (30–70% gradient) to separate polar impurities.
  • Reverse-phase HPLC: C18 columns with water/acetonitrile (0.1% TFA) resolve closely related derivatives .
  • Design of Experiments (DOE): Statistically optimize solvent ratios and flow rates using software like Minitab to minimize runs while maximizing resolution .

Advanced Research Questions

Q. How do stereochemical considerations in the synthesis impact biological activity, and what strategies mitigate enantiomeric impurities?

Methodological Answer: The hydroxypropylamine side chain introduces a chiral center. Enantiomeric impurities (>5%) can reduce binding affinity to biological targets (e.g., enzymes or receptors). Solutions include:

  • Chiral chromatography: Use amylose- or cellulose-based columns for enantiomer separation .
  • Asymmetric synthesis: Employ chiral catalysts (e.g., BINOL-derived ligands) during key steps to enforce stereocontrol .

Q. What computational methods (e.g., DFT, molecular dynamics) predict the reactivity and stability of intermediates during synthesis?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate transition-state energies to identify kinetically favorable pathways for nucleophilic substitutions .
  • Molecular Dynamics (MD): Simulate solvent effects on intermediate stability (e.g., tert-butyl group hydrolysis in polar solvents) .
  • ICReDD Workflow: Combine quantum calculations with experimental data to iteratively refine reaction conditions (e.g., solvent choice, temperature) .

Q. How can researchers resolve contradictions in reported biological activity data across different assay systems?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., pH, co-solvents) or target specificity. Strategies include:

  • Orthogonal assays: Validate activity using SPR (surface plasmon resonance) and cellular assays (e.g., luciferase reporters) .
  • Meta-analysis: Apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., buffer composition) across studies .

Q. What challenges arise in scaling up synthesis from milligram to gram scale, and how can reaction engineering principles address them?

Methodological Answer:

  • Heat transfer: Exothermic reactions at larger scales risk thermal runaway. Use continuous flow reactors with precise temperature control .
  • Yield optimization: Scale-up often reduces yield due to mixing inefficiencies. Computational fluid dynamics (CFD) models predict optimal stirring rates and reactor geometries .
  • Purification bottlenecks: Replace column chromatography with crystallization (e.g., using tert-butyl methyl ether as an antisolvent) for cost-effective scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 2-(2-amino-3-hydroxypropyl)pyrrolidine-1-carboxylate
Reactant of Route 2
tert-butyl 2-(2-amino-3-hydroxypropyl)pyrrolidine-1-carboxylate

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